4,6-Diaminonicotinaldehyde

FGFR Inhibitor Synthesis Heterocyclic Annulation Medicinal Chemistry Yield Optimization

Sourcing this specific 4,6-diaminonicotinaldehyde isomer is essential for the regioselective synthesis of potent 1,6-naphthyridine cores. Alternative isomers drastically reduce kinase inhibitor potency by over 1,000-fold. Procure this exact building block to ensure the correct H-bond geometry for FGFR and c-Src inhibitor programs. It is a strategic R&D intermediate available in high purity for constructing patentably distinct scaffolds.

Molecular Formula C6H7N3O
Molecular Weight 137.14 g/mol
CAS No. 179343-43-2
Cat. No. B1627570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Diaminonicotinaldehyde
CAS179343-43-2
Molecular FormulaC6H7N3O
Molecular Weight137.14 g/mol
Structural Identifiers
SMILESC1=C(C(=CN=C1N)C=O)N
InChIInChI=1S/C6H7N3O/c7-5-1-6(8)9-2-4(5)3-10/h1-3H,(H4,7,8,9)
InChIKeyZMHKFNOWZCVHGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Diaminonicotinaldehyde (CAS 179343-43-2): Core Heterocyclic Aldehyde Building Block for Kinase-Focused Medicinal Chemistry


4,6-Diaminonicotinaldehyde (C₆H₇N₃O; MW 137.14) is a bifunctional pyridine-3-carbaldehyde bearing amino groups at the 4- and 6-positions. This substitution pattern establishes a unique 1,3,5-trisubstituted pyridine core that serves as a key precursor for constructing 1,6-naphthyridine-based kinase inhibitor scaffolds via condensation with substituted phenylacetonitriles [1]. The compound is commercially available in research-grade purities (typically ≥95%) and functions as a strategic intermediate rather than a final active pharmaceutical ingredient, with its primary value residing in its ability to undergo regioselective transformations that enable modular construction of polycyclic heteroaromatic systems relevant to FGFR and c-Src tyrosine kinase programs [2].

4,6-Diaminonicotinaldehyde Substitution Risk: Why Alternative Aminopyridine Carbaldehydes Cannot Replicate the 1,6-Naphthyridine Scaffold Performance


Attempts to replace 4,6-diaminonicotinaldehyde with structurally similar aminopyridine aldehydes (e.g., 2-aminonicotinaldehyde or 4-aminonicotinaldehyde) or unsubstituted nicotinaldehyde fundamentally alter the annulation pathway. The precise 4,6-diamino substitution pattern on the pyridine ring is essential for the regioselective formation of the 1,6-naphthyridine bicyclic system upon condensation with phenylacetonitriles [1]. Alternative isomers generate different ring fusion topologies (e.g., 1,8-naphthyridines) that exhibit drastically reduced kinase inhibitory potency—by at least 1,000-fold in some cases—and lose the critical H-bond donor-acceptor geometry required for selective FGFR and c-Src engagement [2]. Generic substitution thus yields compounds with fundamentally divergent pharmacological profiles and synthetic utility, making exact identity of the 4,6-diamino aldehyde non-negotiable for programs targeting this chemotype.

4,6-Diaminonicotinaldehyde Performance Metrics: Quantitative Differentiation Against Pyridopyrimidine and Naphthyridine Comparators


Condensation Yield Range: 4,6-Diaminonicotinaldehyde Enables Naphthyridine Formation with 23-93% Efficiency Across Diverse Phenylacetonitriles

In the direct condensation of 4,6-diaminonicotinaldehyde with a series of substituted phenylacetonitriles to yield 1,6-naphthyridine-2,7-diamines, reported isolated yields range from 23% to 93% [1]. The yield varies based on the phenylacetonitrile substituent; for example, condensation with 2,6-dichlorophenylacetonitrile proceeds efficiently to provide the intermediate naphthyridine used in subsequent c-Src inhibitor syntheses [2]. While no direct head-to-head comparison with alternative aldehydes is available for this exact transformation, the demonstrated ability to achieve yields up to 93% for certain substrates indicates that the 4,6-diamino substitution pattern does not impose a significant synthetic penalty relative to simpler aldehydes.

FGFR Inhibitor Synthesis Heterocyclic Annulation Medicinal Chemistry Yield Optimization

Kinase Inhibition Potency: 1,6-Naphthyridines Derived from 4,6-Diaminonicotinaldehyde Exhibit Single-Digit Nanomolar FGFR1 IC50 Values

A water-soluble 7-morpholinylpropylamino derivative synthesized from the 4,6-diaminonicotinaldehyde-derived naphthyridine core demonstrated an IC50 of 31 nM against FGFR1 tyrosine kinase [1]. A 7-acetamide analogue from the same series showed exceptional potency against HUVEC cells with an IC50 of 4 nM, and was a highly potent inhibitor of HUVEC microcapillary formation (IC50 0.01 nM) and Matrigel invasion (IC50 7 nM) [1]. In pairwise comparisons, the 1,6-naphthyridine scaffold (derived from 4,6-diaminonicotinaldehyde) showed potency comparable to the pyrido[2,3-d]pyrimidine core but with the advantage that the 1-aza atom in the pyridopyrimidine is dispensable for activity, simplifying the synthetic requirement [1].

FGFR1 Tyrosine Kinase Antiangiogenesis Kinase Inhibitor Selectivity

c-Src Kinase Inhibition: 7-Substituted 1,6-Naphthyridin-2(1H)-ones from 4,6-Diaminonicotinaldehyde Achieve IC50 Values of 10–80 nM

Condensation of 4,6-diaminonicotinaldehyde with 2,6-dichlorophenylacetonitrile followed by selective diazotization and substitution yields 7-substituted 1,6-naphthyridin-2(1H)-ones that inhibit c-Src with IC50 values in the 10–80 nM range [1]. These compounds demonstrate 10–300-fold selectivity over PDGFR, though less selectivity over FGFR. In direct comparison, the 1,6-naphthyridine-2(1H)-one scaffold derived from 4,6-diaminonicotinaldehyde shows potency at least 1,000-fold greater than isomeric 1,8-naphthyridin-2(1H)-ones, underscoring the critical role of the 4,6-diamino aldehyde starting material in establishing the correct regiochemistry for potent c-Src inhibition [1].

c-Src Kinase Oncology Protein Tyrosine Kinase Inhibitor

Synthetic Modularity: Optimized Alkylation of 7-Acetamido Intermediate Raises Yield from 10% to 64%

Direct alkylation of the 7-amino group in the unprotected naphthyridine intermediate (derived from 4,6-diaminonicotinaldehyde) with 4-(3-chloropropyl)morpholine in DMF gave only a 10% yield of the desired 7-alkylamino product [1]. However, by first converting the 7-amino group to the 7-acetamido derivative, alkylation proceeded efficiently, and subsequent mild alkaline hydrolysis raised the overall yield to 64% [1]. This optimized protocol enables practical access to water-soluble analogues that retain high FGFR potency and selectivity, directly enhancing the procurement value of the parent aldehyde as a versatile entry point for analogue generation.

Synthetic Methodology Yield Optimization Medicinal Chemistry Process Chemistry

4,6-Diaminonicotinaldehyde Procurement Rationale: High-Value Application Scenarios Based on Validated Evidence


FGFR1-Targeted Antiangiogenesis Drug Discovery Programs

Medicinal chemistry teams developing selective FGFR1 inhibitors for oncology or ophthalmology indications should procure 4,6-diaminonicotinaldehyde as the key building block for constructing 1,6-naphthyridine-2,7-diamine cores. The derived compounds exhibit single-digit nanomolar potency in cellular assays (HUVEC IC50 4 nM) and sub-nanomolar inhibition of microcapillary formation (IC50 0.01 nM), with significant in vivo antitumor efficacy demonstrated in the mammary adenocarcinoma 16/c model at nontoxic doses [1]. This compound class has been validated as worthy of further evaluation as antiangiogenesis agents [1].

c-Src Kinase Inhibitor Lead Optimization

Research groups focused on c-Src kinase as an oncology target should utilize 4,6-diaminonicotinaldehyde to generate 7-substituted 1,6-naphthyridin-2(1H)-one series. These compounds achieve IC50 values of 10–80 nM against c-Src and exhibit 10–300-fold selectivity over PDGFR, making them suitable for exploring the therapeutic window in c-Src-driven tumor models [2]. The 1,6-naphthyridine core derived from this aldehyde is >1,000-fold more potent than the isomeric 1,8-naphthyridine scaffold, underscoring the necessity of the exact starting material [2].

Scaffold Hopping from Pyridopyrimidine Kinase Inhibitors

For IP-driven medicinal chemistry campaigns seeking to differentiate from existing pyrido[2,3-d]pyrimidine-based kinase inhibitors (e.g., PD173074 class), 4,6-diaminonicotinaldehyde offers a bioisosteric replacement strategy. Pairwise comparisons confirm that 1,6-naphthyridines derived from this aldehyde exhibit comparable FGFR1 potency and selectivity patterns to the pyridopyrimidines [1]. The 1-aza atom present in pyridopyrimidines is not essential for activity, allowing the 1,6-naphthyridine core to serve as a patentably distinct and synthetically accessible alternative [1].

Chemical Biology Probe Synthesis Requiring Soluble FGFR Inhibitors

Investigators requiring water-soluble FGFR inhibitors for in vivo pharmacological studies or cellular mechanism-of-action experiments should source 4,6-diaminonicotinaldehyde. The optimized 7-acetamido alkylation protocol (64% yield vs. 10% for direct alkylation) enables efficient installation of solubilizing groups such as morpholinylpropylamino, resulting in analogues with high aqueous solubility that retain potent FGFR1 inhibition (IC50 31 nM) [1]. This synthetic route supports the generation of probe compounds suitable for preclinical pharmacokinetic and pharmacodynamic studies.

Quote Request

Request a Quote for 4,6-Diaminonicotinaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.